2-(2-Chloroethoxy)-2-methylpropanenitrile
Overview
Description
2-(2-Chloroethoxy)-2-methylpropanenitrile is an organic compound with the molecular formula C6H10ClNO It is a nitrile derivative that contains a chloroethoxy group attached to a methylpropanenitrile backbone
Scientific Research Applications
2-(2-Chloroethoxy)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2-methylpropanenitrile typically involves the reaction of 2-chloroethanol with 2-methylpropanenitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chloroethanol and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF).
Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents (e.g., ethanol) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-2-methylpropanenitrile involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These interactions can lead to the formation of various biologically active compounds, which may interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but different applications.
2-Chloroethyl vinyl ether: Another chloroethoxy compound used in different industrial applications.
2-Chloroethanol: A simpler compound with a chloroethoxy group, used as a precursor in organic synthesis.
Uniqueness
2-(2-Chloroethoxy)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVSDCNDPIMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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